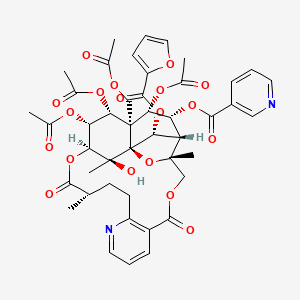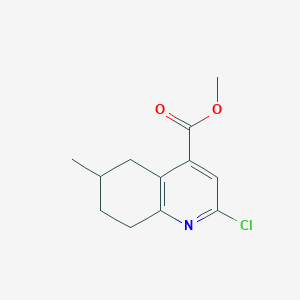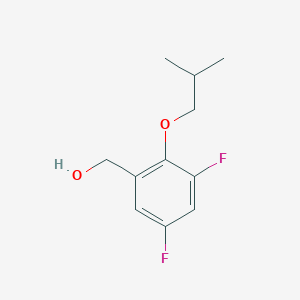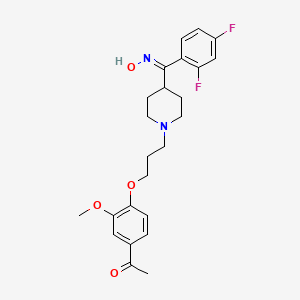
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a difluorophenyl group, a hydroxyimino group, and a piperidinyl group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenyl ethanone under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Applications De Recherche Scientifique
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate
Uniqueness
1-(4-(3-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C24H28F2N2O4 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-[4-[3-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C24H28F2N2O4/c1-16(29)18-4-7-22(23(14-18)31-2)32-13-3-10-28-11-8-17(9-12-28)24(27-30)20-6-5-19(25)15-21(20)26/h4-7,14-15,17,30H,3,8-13H2,1-2H3/b27-24+ |
Clé InChI |
KALRQORCIWJUIG-SOYKGTTHSA-N |
SMILES isomérique |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)/C(=N\O)/C3=C(C=C(C=C3)F)F)OC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=NO)C3=C(C=C(C=C3)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



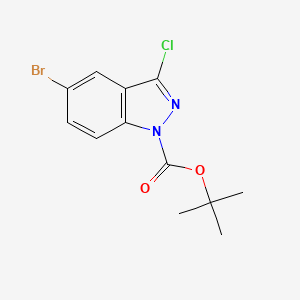


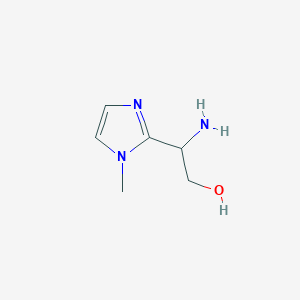

![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

![Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
